Cas no 2253619-38-2 ((3E,8S)-8-(2-methylpropyl)-2,5,6,7,8,9,10,11-octahydro-1,7,10-benzoxadiazacyclotridecine-6,11-dione)

(3E,8S)-8-(2-メチルプロピル)-2,5,6,7,8,9,10,11-オクタヒドロ-1,7,10-ベンゾオキサジアザシクロトリデシン-6,11-ジオンは、複雑な構造を持つ環状化合物であり、特異的な立体配置(3E,8S)と官能基配置が特徴です。分子内にベンゼン環、アミド結合、エーテル結合を有し、13員環のヘテロ環構造を形成しています。2-メチルプロピル基の導入により疎水性が調整可能で、医薬品中間体としての応用が期待されます。立体選択的合成が可能なため、光学活性を必要とする生体関連物質の合成研究において有用性が示唆されます。特に環状アミド構造はタンパク質相互作用への適合性が注目されています。

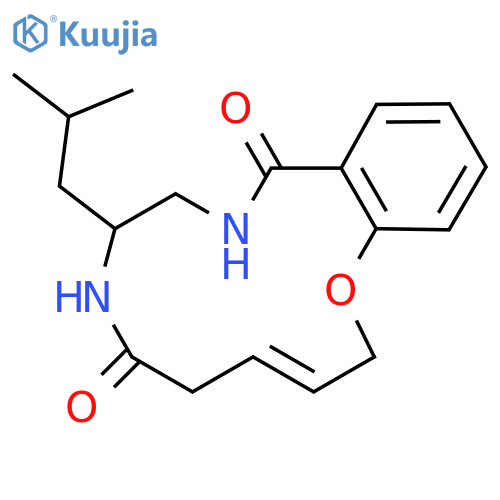

2253619-38-2 structure

商品名:(3E,8S)-8-(2-methylpropyl)-2,5,6,7,8,9,10,11-octahydro-1,7,10-benzoxadiazacyclotridecine-6,11-dione

(3E,8S)-8-(2-methylpropyl)-2,5,6,7,8,9,10,11-octahydro-1,7,10-benzoxadiazacyclotridecine-6,11-dione 化学的及び物理的性質

名前と識別子

-

- 2253619-38-2

- (3E,8S)-8-(2-methylpropyl)-2,5,6,7,8,9,10,11-octahydro-1,7,10-benzoxadiazacyclotridecine-6,11-dione

- Z3375875153

- EN300-6490449

-

- インチ: 1S/C18H24N2O3/c1-13(2)11-14-12-19-18(22)15-7-3-4-8-16(15)23-10-6-5-9-17(21)20-14/h3-8,13-14H,9-12H2,1-2H3,(H,19,22)(H,20,21)/b6-5+

- InChIKey: IRZZCFKDQNMCHQ-AATRIKPKSA-N

- ほほえんだ: O=C1CC=CCOC2C=CC=CC=2C(NCC(CC(C)C)N1)=O |t:3|

計算された属性

- せいみつぶんしりょう: 316.17869263g/mol

- どういたいしつりょう: 316.17869263g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 23

- 回転可能化学結合数: 2

- 複雑さ: 434

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 67.4Ų

(3E,8S)-8-(2-methylpropyl)-2,5,6,7,8,9,10,11-octahydro-1,7,10-benzoxadiazacyclotridecine-6,11-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6490449-0.1g |

(3E,8S)-8-(2-methylpropyl)-2,5,6,7,8,9,10,11-octahydro-1,7,10-benzoxadiazacyclotridecine-6,11-dione |

2253619-38-2 | 95.0% | 0.1g |

$621.0 | 2025-03-15 | |

| Enamine | EN300-6490449-0.05g |

(3E,8S)-8-(2-methylpropyl)-2,5,6,7,8,9,10,11-octahydro-1,7,10-benzoxadiazacyclotridecine-6,11-dione |

2253619-38-2 | 95.0% | 0.05g |

$417.0 | 2025-03-15 | |

| Enamine | EN300-6490449-1.0g |

(3E,8S)-8-(2-methylpropyl)-2,5,6,7,8,9,10,11-octahydro-1,7,10-benzoxadiazacyclotridecine-6,11-dione |

2253619-38-2 | 95.0% | 1.0g |

$1790.0 | 2025-03-15 | |

| Enamine | EN300-6490449-0.25g |

(3E,8S)-8-(2-methylpropyl)-2,5,6,7,8,9,10,11-octahydro-1,7,10-benzoxadiazacyclotridecine-6,11-dione |

2253619-38-2 | 95.0% | 0.25g |

$886.0 | 2025-03-15 | |

| Enamine | EN300-6490449-0.5g |

(3E,8S)-8-(2-methylpropyl)-2,5,6,7,8,9,10,11-octahydro-1,7,10-benzoxadiazacyclotridecine-6,11-dione |

2253619-38-2 | 95.0% | 0.5g |

$1396.0 | 2025-03-15 |

(3E,8S)-8-(2-methylpropyl)-2,5,6,7,8,9,10,11-octahydro-1,7,10-benzoxadiazacyclotridecine-6,11-dione 関連文献

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

2253619-38-2 ((3E,8S)-8-(2-methylpropyl)-2,5,6,7,8,9,10,11-octahydro-1,7,10-benzoxadiazacyclotridecine-6,11-dione) 関連製品

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量